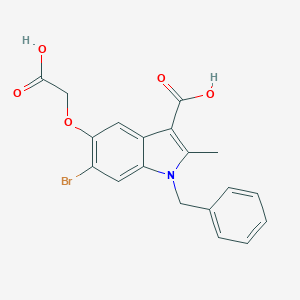
2-(4-pyridinyl)-1H-perimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-pyridinyl)-1H-perimidine is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of perimidine and has shown promising results in various areas of research.
作用機序
The mechanism of action of 2-(4-pyridinyl)-1H-perimidine is not fully understood. However, studies have shown that this compound can inhibit the activity of a protein called cyclin-dependent kinase 4 (CDK4). CDK4 is involved in the regulation of cell division and is often overexpressed in cancer cells. By inhibiting the activity of CDK4, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have several biochemical and physiological effects. One of the most significant effects is the inhibition of CDK4 activity, as mentioned earlier. Additionally, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Moreover, this compound has been shown to have anti-inflammatory properties, which could potentially be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(4-pyridinyl)-1H-perimidine in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound is relatively easy to synthesize, which makes it more accessible for researchers.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which could limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could limit its potential applications.
将来の方向性
There are several future directions that could be explored in the research of 2-(4-pyridinyl)-1H-perimidine. One potential direction is the development of more potent derivatives of this compound. Studies have shown that small changes in the chemical structure of this compound can significantly affect its activity. Therefore, the development of more potent derivatives could lead to more effective treatments for cancer and other diseases.
Another potential direction is the exploration of the anti-inflammatory properties of this compound. While this compound has been shown to have anti-inflammatory properties, more research is needed to fully understand its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various areas of scientific research. While more research is needed to fully understand its mechanism of action and potential applications, this compound could be a valuable tool in the development of new treatments for cancer and other diseases.
合成法
The synthesis of 2-(4-pyridinyl)-1H-perimidine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction between 4-bromopyridine and 1,5-diaminonaphthalene in the presence of a palladium catalyst. This reaction results in the formation of this compound with a yield of around 60-70%.
科学的研究の応用
2-(4-pyridinyl)-1H-perimidine has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research is cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C16H11N3 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
2-pyridin-4-yl-1H-perimidine |
InChI |
InChI=1S/C16H11N3/c1-3-11-4-2-6-14-15(11)13(5-1)18-16(19-14)12-7-9-17-10-8-12/h1-10H,(H,18,19) |
InChIキー |
IHRUYMZEEDZGCC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=NC=C4 |
正規SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)


![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)
![1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271467.png)
![3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)
![3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271470.png)

![2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole](/img/structure/B271481.png)